1-(2-bromobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole
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Overview
Description
1-[(2-BROMOPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core substituted with a bromophenylmethyl group and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-BROMOPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .
The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The final step involves the coupling of the bromophenylmethyl group to the benzodiazole-thiazole intermediate using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Hantzsch synthesis and large-scale palladium-catalyzed coupling reactions. The choice of solvents, catalysts, and reaction conditions would be optimized for scalability and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[(2-BROMOPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the benzodiazole can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzodiazole and bromophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[(2-BROMOPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2-BROMOPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole ring can interact with nucleic acids, proteins, and other biomolecules, altering their function and leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- **1-[(2-BROMOPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE shares structural similarities with other thiazole and benzodiazole derivatives, such as:
2-(2-BROMOPHENYL)-1,3-BENZODIAZOLE: Lacks the thiazole ring.
1-[(2-CHLOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE: Substitutes bromine with chlorine.
Uniqueness
The unique combination of the bromophenylmethyl group, thiazole ring, and benzodiazole core in 1-[(2-BROMOPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H12BrN3S |
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Molecular Weight |
370.3 g/mol |
IUPAC Name |
5-[1-[(2-bromophenyl)methyl]benzimidazol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C17H12BrN3S/c18-13-6-2-1-5-12(13)10-21-15-8-4-3-7-14(15)20-17(21)16-9-19-11-22-16/h1-9,11H,10H2 |
InChI Key |
FZAZDJFRCUJBCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CN=CS4)Br |
Origin of Product |
United States |
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